Cas no 15904-85-5 (methyl 3-(methylsulfanyl)prop-2-enoate)

methyl 3-(methylsulfanyl)prop-2-enoate structure
15904-85-5 structure
Product Name:methyl 3-(methylsulfanyl)prop-2-enoate
CAS No:15904-85-5
MF:C5H8O2S
MW:132.180820465088
CID:4768880
PubChem ID:5369323
Update Time:2025-07-21

methyl 3-(methylsulfanyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(methylsulfanyl)prop-2-enoate
    • Methyl 3-(methylthio)-(E)-2-propenoate
    • 3-Methylthio-2-propensaeure-methylester
    • Methyl (2E)-3-(methylsulfanyl)-2-propenoate #
    • (E)-2-Propenoic acid, 3-methylthio-, methyl ester
    • methyl 3-(methylsulfanyl)prop-2-enoate
    • Inchi: 1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3/b4-3+
    • InChI Key: KAFIOMPFBSDFPP-ONEGZZNKSA-N
    • SMILES: S(C)/C=C/C(=O)OC

Computed Properties

  • Exact Mass: 132.02450067g/mol
  • Monoisotopic Mass: 132.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 98.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 51.6

methyl 3-(methylsulfanyl)prop-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-196585-0.05g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
0.05g
$179.0 2023-09-17
Enamine
EN300-196585-0.1g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
0.1g
$268.0 2023-09-17
Enamine
EN300-196585-0.25g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
0.25g
$383.0 2023-09-17
Enamine
EN300-196585-0.5g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
0.5g
$601.0 2023-09-17
Enamine
EN300-196585-1g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
1g
$770.0 2023-09-17
Enamine
EN300-196585-2.5g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
2.5g
$1509.0 2023-09-17
Enamine
EN300-196585-5g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
5g
$2235.0 2023-09-17
Enamine
EN300-196585-10g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
10g
$3315.0 2023-09-17
Enamine
EN300-196585-1.0g
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
1g
$0.0 2023-06-08
1PlusChem
1P01BI6J-50mg
methyl 3-(methylsulfanyl)prop-2-enoate
15904-85-5 95%
50mg
$275.00 2024-06-20

Additional information on methyl 3-(methylsulfanyl)prop-2-enoate

Recent Advances in the Study of Methyl 3-(Methylsulfanyl)prop-2-enoate (CAS: 15904-85-5) in Chemical Biology and Pharmaceutical Research

Methyl 3-(methylsulfanyl)prop-2-enoate (CAS: 15904-85-5) is a sulfur-containing α,β-unsaturated ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds, natural product analogs, and potential drug candidates. The presence of both the methylsulfanyl and ester functional groups makes it a valuable building block for diverse chemical transformations. Recent studies have explored its role in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of methyl 3-(methylsulfanyl)prop-2-enoate as a precursor for the synthesis of novel thiazole derivatives with potent antibacterial activity. The study demonstrated that derivatives of this compound exhibited significant inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as confirmed by molecular docking studies and transmission electron microscopy (TEM) imaging.

Another notable application of methyl 3-(methylsulfanyl)prop-2-enoate was reported in a 2024 Nature Communications article, where it was utilized in the development of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). The researchers designed a series of Michael acceptors based on this scaffold, which formed irreversible bonds with the catalytic cysteine residue (Cys145) of Mpro. These inhibitors showed nanomolar potency in enzymatic assays and effectively reduced viral replication in Vero E6 cells, highlighting their potential as antiviral therapeutics.

Recent advancements in synthetic methodologies have also expanded the utility of methyl 3-(methylsulfanyl)prop-2-enoate. A 2023 Organic Letters publication described a novel palladium-catalyzed cross-coupling reaction that enabled the efficient synthesis of β-substituted acrylates from this compound. This method provided access to a diverse array of structurally complex molecules with potential applications in drug discovery and material science. The reaction exhibited excellent functional group tolerance and high yields (up to 92%), making it a valuable tool for synthetic chemists.

From a pharmacological perspective, methyl 3-(methylsulfanyl)prop-2-enoate has shown promise in modulating various biological pathways. A 2024 study in ACS Chemical Biology revealed that derivatives of this compound could selectively inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression and neurodegenerative diseases. The most potent analog demonstrated an IC50 value of 38 nM against HDAC6 while showing minimal activity against other HDAC isoforms, suggesting high selectivity. This finding opens new avenues for the development of targeted epigenetic therapies.

In conclusion, methyl 3-(methylsulfanyl)prop-2-enoate (CAS: 15904-85-5) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse reactivity profile and biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research directions may include exploring its applications in targeted drug delivery systems, investigating its potential as a bioorthogonal reagent, and developing more sustainable synthetic routes for its production. The compound's versatility ensures its continued relevance in addressing current and emerging challenges in medicinal chemistry and drug discovery.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent